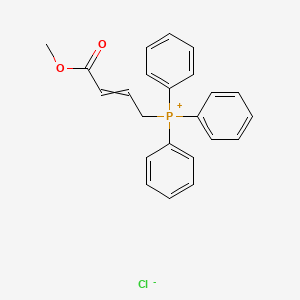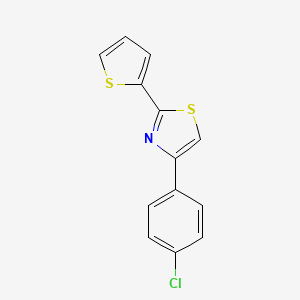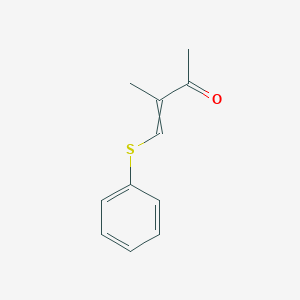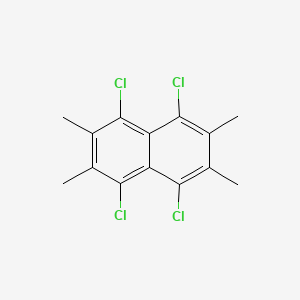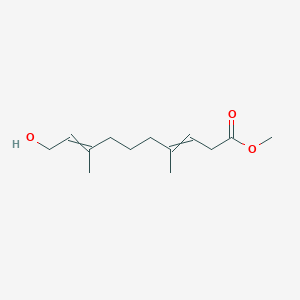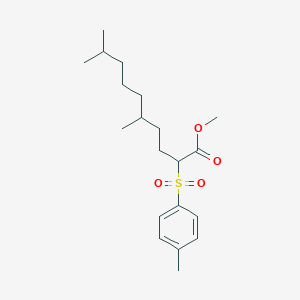![molecular formula C10H24GeSn B14315807 Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane CAS No. 112166-57-1](/img/structure/B14315807.png)
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is an organometallic compound that contains both germanium and tin atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane typically involves the reaction of trimethylgermane with a stannylated alkene. One common method is the hydrogermylation of 2-methyl-1-(trimethylstannyl)prop-1-ene with trimethylgermane under the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: Reduction reactions can lead to the formation of germane and stannane derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and tin dioxide.
Reduction: Trimethylgermane and trimethylstannane.
Substitution: Various substituted germanium and tin compounds.
Applications De Recherche Scientifique
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and nanomaterials.
Mécanisme D'action
The mechanism of action of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify organic molecules, thereby altering their chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylgermane: Contains germanium but lacks the stannyl group.
Trimethylstannane: Contains tin but lacks the germanium component.
2-Methyl-1-(trimethylstannyl)prop-1-ene: Contains the stannyl group but lacks the germanium component.
Uniqueness
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
112166-57-1 |
|---|---|
Formule moléculaire |
C10H24GeSn |
Poids moléculaire |
335.64 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-1-trimethylstannylprop-1-enyl)germane |
InChI |
InChI=1S/C7H15Ge.3CH3.Sn/c1-7(2)6-8(3,4)5;;;;/h1-5H3;3*1H3; |
Clé InChI |
LLGGSRNDEOYIQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C([Ge](C)(C)C)[Sn](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


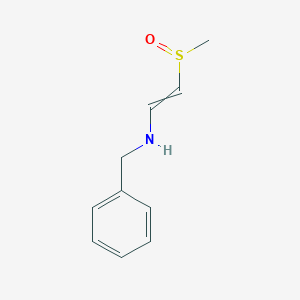


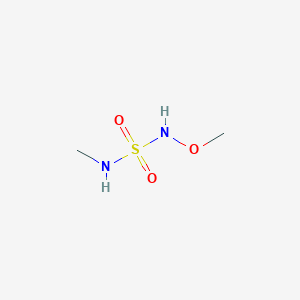
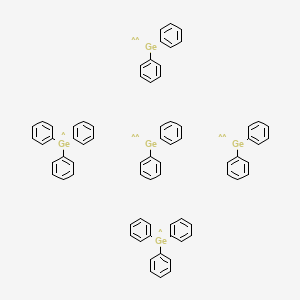

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
